This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pyrimidine derivatives, which are frequently explored in pharmaceutical research for their therapeutic applications.
The synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine can be achieved through various methodologies. One notable method involves the use of nucleophilic substitution reactions and cyclization techniques.
For instance, a synthetic route might involve:
The molecular structure of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine features:
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine can participate in various chemical reactions:
The mechanism of action for compounds like 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine often involves interaction with specific biological targets:
Research indicates that compounds within this class can lead to significant reductions in cell proliferation rates in various cancer cell lines.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of synthesized compounds.
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine has several notable applications:
The imidazo[1,2-c]pyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic system that confers unique electronic properties and versatile binding capabilities. Within this class, 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (CAS: 371171-20-9) has emerged as a structurally distinct compound with documented relevance in targeted biological investigations. Its molecular architecture combines a halogenated imidazopyrimidine core with a dimethoxy-substituted aryl moiety, creating a hybrid framework amenable to structure-activity relationship (SAR) exploration. This compound exemplifies the strategic integration of heterocyclic chemistry and rational drug design, serving as both a synthetic intermediate and a pharmacological probe in kinase-focused research [1] [6].
Systematic naming of imidazo[1,2-c]pyrimidine derivatives follows IUPAC conventions based on ring fusion and substitution patterns. The core structure consists of a six-membered pyrimidine ring fused with a five-membered imidazole ring, where the fusion occurs between pyrimidine’s C2 and imidazole’s C1 atoms. For the specific derivative 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine:
Table 1: Nomenclature and Identifiers for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine |
CAS Registry Number | 371171-20-9 |
Molecular Formula | C₁₄H₁₂ClN₃O₂ |
Other Common Names | SCHEMBL6495343; CS-13582; ZINC95080358; AKOS015995944; CS-M0988 |
InChIKey | RTLZBGMPMJLEIK-UHFFFAOYSA-N |
Imidazo[1,2-c]pyrimidine derivatives demonstrate remarkable versatility as kinase inhibitors due to their ability to engage ATP-binding pockets through hydrogen bonding and hydrophobic interactions. The scaffold’s planar rigidity allows for deep penetration into catalytic clefts, while substituent modifications at key positions (C5, C7, C8) modulate potency and selectivity. SAR studies have established that:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8